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Compound of Interest

Compound Name: NF157

Cat. No.: B15568980 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of NF157 and other P2Y11 receptor inhibitors, supported by experimental

data, detailed methodologies, and pathway visualizations.

The P2Y11 receptor, a unique G protein-coupled receptor (GPCR), stands out in the purinergic

signaling landscape due to its dual coupling to both Gq and Gs proteins. This activation leads

to the stimulation of both the phosphoinositide and adenylyl cyclase pathways, resulting in

downstream signaling through increased intracellular calcium (Ca2+) and cyclic AMP (cAMP),

respectively. This complex signaling cascade implicates the P2Y11 receptor in a variety of

physiological processes, particularly in the modulation of the immune system. Given its role in

both pro- and anti-inflammatory responses, the P2Y11 receptor has emerged as a promising

therapeutic target. This guide focuses on a comparative analysis of its inhibitors, with a primary

focus on NF157.

Quantitative Comparison of P2Y11 Receptor
Inhibitors
The following table summarizes the quantitative data for key P2Y11 receptor inhibitors,

providing a clear comparison of their potency and selectivity.
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Inhibitor Target(s) IC50 / pIC50 Ki / pKi
Selectivity
Profile

Cell-Based
Assays

NF157 P2Y11, P2X1 IC50: 463 nM
pKi: 7.35 (Ki:

44.3 nM)

>650-fold

selective for

P2Y11 over

P2Y1 and

P2Y2. Also

shows

selectivity

over P2X2,

P2X3, P2X4,

and P2X7.

Calcium

mobilization

and cAMP

accumulation

assays in

1321N1 and

CHO-K1

cells.[1][2]

NF340 P2Y11

pIC50: 6.43

(Ca2+

assay), 7.14

(cAMP assay)

-

>520-fold

selective for

P2Y11 over

P2Y1, P2Y2,

P2Y4, P2Y6,

and P2Y12.

[3]

Calcium

mobilization

and cAMP

accumulation

assays.[3]

Suramin
Non-selective

P2
- pA2: 6.09

Weak

antagonist of

P2Y6 and

inactive on

P2Y4. Also

inhibits other

P2Y and P2X

receptors.

Inositol

trisphosphate

(IP3) and

cAMP

accumulation

assays.

P2Y11 Receptor Signaling Pathway
The activation of the P2Y11 receptor by extracellular ATP initiates a dual signaling cascade.

The coupling with the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of stored calcium ions into the cytoplasm. Simultaneously, the receptor's coupling to
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the Gs protein activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic

AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which

phosphorylates various downstream targets, modulating cellular responses.
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P2Y11 Receptor Signaling Cascade

Experimental Workflow for Efficacy Assessment of
P2Y11 Inhibitors
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

P2Y11 receptor inhibitors. The process begins with cell culture and inhibitor treatment, followed

by stimulation with a P2Y11 agonist and subsequent measurement of downstream signaling

events, such as changes in intracellular calcium or cAMP levels.
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Inhibitor Efficacy Assessment Workflow

Downstream Assays

Start: Cell Culture
(e.g., 1321N1, CHO-K1, THP-1)

Incubate with P2Y11 Inhibitor
(e.g., NF157, NF340)

Stimulate with P2Y11 Agonist
(e.g., ATP, ATPγS)

Calcium Flux Assay
(e.g., Fluo-4, Fura-2)

cAMP Accumulation Assay
(e.g., HTRF, ELISA)

Data Analysis
(IC50/pIC50 determination)

End: Efficacy Determined

Click to download full resolution via product page

Workflow for P2Y11 Inhibitor Evaluation

Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of P2Y11

receptor inhibitors.

Intracellular Calcium Mobilization Assay
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This assay measures the ability of a compound to inhibit the agonist-induced increase in

intracellular calcium concentration.

1. Cell Culture and Preparation:

Human astrocytoma cells (1321N1) or other suitable cell lines endogenously or

recombinantly expressing the P2Y11 receptor are cultured in appropriate media (e.g., DMEM

supplemented with 10% FBS).

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

The growth medium is removed, and cells are washed with a buffered salt solution (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES).

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2

AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Inhibitor Incubation:

After dye loading, the cells are washed again to remove excess dye.

The test compounds (e.g., NF157, NF340) at various concentrations are added to the wells

and incubated for a predetermined period (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Signal Detection:

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

A baseline fluorescence reading is taken before the addition of a P2Y11 agonist (e.g., ATP or

ATPγS).

The agonist is then added, and the change in fluorescence intensity, corresponding to the

change in intracellular calcium concentration, is measured over time.

5. Data Analysis:
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The peak fluorescence response is determined for each concentration of the inhibitor.

The data are normalized to the response of the agonist alone (100% activation) and a

vehicle control (0% activation).

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the agonist

response, is calculated by fitting the data to a dose-response curve.

cAMP Accumulation Assay
This assay quantifies the ability of an inhibitor to block the agonist-induced production of cyclic

AMP.

1. Cell Culture and Preparation:

Chinese Hamster Ovary (CHO-K1) cells or other suitable cell lines expressing the P2Y11

receptor are cultured in appropriate media (e.g., F-12K Medium with 10% FBS).

Cells are seeded into 96-well plates and grown to the desired confluency.

2. Pre-incubation with Phosphodiesterase (PDE) Inhibitor:

The growth medium is removed, and cells are washed with a stimulation buffer.

To prevent the degradation of cAMP, cells are pre-incubated with a broad-spectrum PDE

inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 15-30

minutes).

3. Inhibitor and Agonist Incubation:

The test compounds (e.g., NF157, NF340) are added to the wells at various concentrations,

followed by the addition of a P2Y11 agonist (e.g., ATP).

The plate is then incubated at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP

accumulation.

4. Cell Lysis and cAMP Detection:
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Following incubation, the cells are lysed according to the manufacturer's protocol of the

chosen cAMP detection kit.

The concentration of cAMP in the cell lysates is then quantified using a competitive

immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an

Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

The amount of cAMP produced at each inhibitor concentration is measured.

The data are normalized to the response of the agonist alone and a vehicle control.

The IC50 value is determined by plotting the inhibitor concentration against the percentage

of inhibition and fitting the data to a sigmoidal dose-response curve.

Conclusion
NF157 and NF340 have emerged as valuable pharmacological tools for studying the

physiological and pathological roles of the P2Y11 receptor. Both compounds exhibit high

potency and selectivity for P2Y11, with NF340 demonstrating a slight advantage in potency in

some reported assays. The choice between these inhibitors may depend on the specific

experimental context and the desired selectivity profile. While suramin and its derivatives can

also inhibit P2Y11, their lack of selectivity necessitates careful interpretation of experimental

results. The detailed protocols and pathway information provided in this guide aim to facilitate

further research into the therapeutic potential of targeting the P2Y11 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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